molecular formula C20H26O2 B8378440 5-Octyl-2-phenoxyphenol

5-Octyl-2-phenoxyphenol

Cat. No. B8378440
M. Wt: 298.4 g/mol
InChI Key: JOWYBLIPWAMIHM-UHFFFAOYSA-N
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Patent
US07687547B2

Procedure details

The procedure as described above for synthesis of (5a) was used, except that compound (4a) was replaced with compound (4b). 1H NMR (300 MHz) (CDCl3) δ 7.43-6.72 (m, 8H), 5.58 (s, 1H), 2.66-2.61 (t, 2H), 1.71-1.66 (m, 2H), 1.39-1.35 (m, 10H), 0.99-0.95 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound ( 4a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
compound ( 4b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=CC(OC2C=CC=CC=2)=C(O)C=1)CCCCC.C(C1C=CC(OC2C=CC=CC=2)=C(OC)C=1)CCCCC.C[O:43][C:44]1[CH:49]=[C:48]([CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57])[CH:47]=[CH:46][C:45]=1[O:58][C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1>>[CH2:50]([C:48]1[CH:47]=[CH:46][C:45]([O:58][C:59]2[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=2)=[C:44]([OH:43])[CH:49]=1)[CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C=1C=CC(=C(C1)O)OC1=CC=CC=C1
Step Two
Name
compound ( 4a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C1=CC(=C(C=C1)OC1=CC=CC=C1)OC
Step Three
Name
compound ( 4b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)CCCCCCCC)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)C=1C=CC(=C(C1)O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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